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Compound of Interest

Compound Name: 18:1-12:0 Biotin PE

Cat. No.: B6596198 Get Quote

Product Name: 1-oleoyl-2-(12-biotinylaminododecanoyl)-sn-glycero-3-phosphoethanolamine

(18:1-12:0 Biotin PE)

For Research Use Only. Not for use in diagnostic procedures.

Introduction
18:1-12:0 Biotin PE is a synthetic phospholipid featuring a biotin molecule attached to the sn-2

acyl chain via a 12-carbon spacer arm. This lipid is a valuable tool in various biological and

biotechnological applications due to the high-affinity, non-covalent interaction between biotin

and avidin or its analogues, streptavidin and neutravidin. Its primary use is in the formation of

biotinylated liposomes and supported lipid bilayers, enabling the study of membrane dynamics,

lipid-protein interactions, and facilitating targeted delivery systems.[1]

Physicochemical Properties
The key physicochemical properties of 18:1-12:0 Biotin PE are summarized in the table below.
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Property Value

Molecular Weight 903.20 g/mol

Molecular Formula C45H83N4O10PS

CAS Number 799812-67-2

Purity
>99% (as determined by Thin Layer

Chromatography)

Physical Form Powder

Solubility
Soluble in organic solvents like chloroform,

methanol, and ethanol.

Transition Temperature (Tm)
Not specified, but will be influenced by the

primary lipid in a mixture.

Storage and Handling
Proper storage and handling of 18:1-12:0 Biotin PE are crucial to maintain its stability and

performance.

Condition Recommendation

Storage Temperature Store at -20°C.

Shipping Shipped on blue ice.

Handling

Allow the product to warm to room temperature

before opening to prevent moisture

condensation. Handle in an inert atmosphere

(e.g., argon or nitrogen) to minimize oxidation of

the oleoyl chain. For creating stock solutions,

use high-purity organic solvents.

Stability

When stored as a dry powder at -20°C, the

product is stable for at least six months.

Solutions in organic solvents should be used

promptly and stored at -20°C for short periods.
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Application Protocols
Protocol 1: Preparation of Biotinylated Liposomes by
Thin-Film Hydration and Extrusion
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) incorporating

18:1-12:0 Biotin PE.

Materials:

Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

18:1-12:0 Biotin PE

Cholesterol (optional, for modulating membrane rigidity)

Chloroform

Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Round-bottom flask

Rotary evaporator

Water bath sonicator

Nitrogen or Argon gas

Procedure:

Lipid Film Formation: a. In a clean round-bottom flask, dissolve the primary phospholipid,

cholesterol (if used), and 18:1-12:0 Biotin PE in chloroform. A typical molar ratio is 94:5:1

(primary lipid:cholesterol:biotinylated lipid), but this can be optimized for the specific

application. The total lipid concentration in chloroform is typically 10-20 mg/mL.[2] b. Mix

thoroughly to ensure a homogenous solution. c. Remove the chloroform using a rotary

evaporator under reduced pressure to form a thin lipid film on the wall of the flask. d. To
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remove any residual solvent, place the flask under high vacuum for at least 2 hours or

overnight.[2]

Hydration: a. Hydrate the lipid film with the desired aqueous buffer (e.g., PBS). The volume

of the buffer should be calculated to achieve the desired final lipid concentration (e.g., 1-10

mg/mL). b. The temperature of the hydration buffer should be above the gel-liquid crystal

transition temperature (Tc) of the lipid with the highest Tc in the mixture.[2] c. Vortex the flask

to disperse the lipid film, forming multilamellar vesicles (MLVs). This will result in a milky

suspension.

Vesicle Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm

polycarbonate membranes. b. Equilibrate the extruder to a temperature above the Tc of the

lipid mixture. c. Load the MLV suspension into one of the extruder syringes. d. Pass the lipid

suspension through the membranes 11-21 times. This will produce LUVs with a defined size

distribution. e. The resulting liposome solution should appear more translucent.

Characterization: a. Size and Polydispersity Index (PDI): Measure the hydrodynamic

diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). A PDI value below

0.2 indicates a homogenous population of vesicles.[1][3][4][5][6] b. Zeta Potential: Determine

the surface charge of the liposomes by measuring the zeta potential. This is particularly

important for understanding the stability of the liposome suspension and its potential

interactions with biological systems.[1][3][4][5][6]
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Workflow for Biotinylated Liposome Preparation
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Caption: Workflow for preparing and characterizing biotinylated liposomes.
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Protocol 2: Quantification of Biotin on Liposomes using
the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify

the amount of biotin incorporated on the surface of liposomes.

Materials:

Biotinylated liposomes

HABA/Avidin pre-mixed solution or individual reagents

Phosphate buffer (0.1 M, pH 7.0)

96-well microplate

Microplate reader capable of measuring absorbance at 500 nm

Procedure:

Prepare HABA/Avidin Solution: a. If using a kit, follow the manufacturer's instructions to

prepare the HABA/Avidin reagent.[7] Typically, this involves dissolving a pre-mixed powder in

a phosphate buffer.[7] b. If preparing from individual components, dissolve HABA in the

buffer and then add a known concentration of avidin. The HABA-avidin complex will form,

resulting in a color change and absorbance at 500 nm.[8][9]

Assay Performance: a. In a 96-well plate, add 180 µL of the HABA/Avidin solution to each

well.[7][10] b. Add 20 µL of your biotinylated liposome suspension to the wells. Include a

negative control well with 20 µL of buffer instead of the liposome suspension.[7][10] c. Mix

the plate gently on a shaker for 30-60 seconds.[7] d. Incubate at room temperature for 5-10

minutes. e. Read the absorbance at 500 nm.[7][8]

Data Analysis: a. The biotin in the liposomes will displace the HABA from the avidin, causing

a decrease in absorbance at 500 nm.[8] b. The change in absorbance is proportional to the

concentration of biotin in your sample. c. A standard curve can be generated using known

concentrations of free biotin to accurately quantify the biotin concentration in your liposome

sample.
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Protocol 3: Streptavidin Binding Assay using ELISA
This protocol describes a method to confirm the accessibility of biotin on the liposome surface

and its ability to bind streptavidin.

Materials:

Biotinylated liposomes

Non-biotinylated liposomes (negative control)

High-binding 96-well ELISA plate

Streptavidin-HRP (Horseradish Peroxidase conjugate)

Blocking buffer (e.g., 1% BSA in PBS)

Wash buffer (e.g., PBS with 0.05% Tween-20 - PBST)

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

Stop solution (e.g., 2 M H2SO4)

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

Immobilization of Liposomes: a. Dilute the biotinylated and non-biotinylated liposomes to a

suitable concentration (e.g., 10-50 µg/mL) in PBS. b. Add 100 µL of the diluted liposome

suspensions to the wells of the ELISA plate. c. Incubate overnight at 4°C to allow the

liposomes to adsorb to the well surface.

Blocking: a. Aspirate the liposome solution from the wells. b. Wash the wells three times with

200 µL of wash buffer.[11] c. Add 200 µL of blocking buffer to each well to block any

remaining non-specific binding sites. d. Incubate for 1-2 hours at room temperature.[11]

Streptavidin Binding: a. Wash the wells three times with 200 µL of wash buffer. b. Dilute the

Streptavidin-HRP conjugate in blocking buffer to the recommended working concentration
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(e.g., 1:1000).[12] c. Add 100 µL of the diluted Streptavidin-HRP to each well. d. Incubate for

1 hour at room temperature.[12]

Detection: a. Wash the wells five times with 200 µL of wash buffer to remove any unbound

Streptavidin-HRP.[13] b. Add 100 µL of TMB substrate to each well and incubate in the dark

at room temperature for 15-30 minutes, or until a blue color develops.[12][13] c. Stop the

reaction by adding 100 µL of stop solution to each well. The color will change from blue to

yellow. d. Read the absorbance at 450 nm using a microplate reader. A significantly higher

signal in the wells with biotinylated liposomes compared to the negative control indicates

successful streptavidin binding.

Biotin-Streptavidin Interaction at a Liposome Surface

Liposome Bilayer

Streptavidin

Biotin
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Caption: Specific binding of streptavidin to a biotinylated liposome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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